2-Bromo-3,5-dimethylpyridine physical properties and stability
2-Bromo-3,5-dimethylpyridine physical properties and stability
An In-depth Technical Guide to 2-Bromo-3,5-dimethylpyridine
Introduction
2-Bromo-3,5-dimethylpyridine, also known as 2-Bromo-3,5-lutidine, is a highly versatile substituted pyridine derivative that serves as a critical building block in modern organic synthesis. Its unique structural arrangement, featuring a bromine atom at the reactive 2-position and two methyl groups on the pyridine ring, makes it an indispensable intermediate in the development of complex molecules.[1] This guide provides an in-depth analysis of its physical properties, stability, and reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. Its applications are extensive, ranging from the synthesis of pharmaceutical agents, such as anti-inflammatory and analgesic drugs, to the formulation of advanced agrochemicals and the creation of novel materials.[1]
Section 1: Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is the foundation of its effective application in research and development. The properties of 2-Bromo-3,5-dimethylpyridine are summarized below. There is a discrepancy in reported physical states, with some sources listing it as a liquid and others as a solid.[2][3] This is likely due to a melting point close to ambient temperature; it is typically handled as a low-melting solid or a solid.
| Property | Value | Reference(s) |
| CAS Number | 92992-85-3 | [3][4][5] |
| Molecular Formula | C₇H₈BrN | [3][6] |
| Molecular Weight | 186.05 g/mol | [3][6] |
| Appearance | Solid | [3][5] |
| Boiling Point | 242 °C at 760 mmHg | [4] |
| Density | 1.415 g/cm³ | [4] |
| Flash Point | 100 °C | [4] |
| pKa (Predicted) | 1.37 ± 0.20 | [5] |
| Storage Temperature | Keep in a dark place, sealed in a dry, room temperature environment. | [5] |
Section 2: Stability and Reactivity
While generally recognized for its stability and ease of handling in laboratory settings, 2-Bromo-3,5-dimethylpyridine's reactivity is centered around the carbon-bromine bond, which is susceptible to various transformations, particularly transition-metal-catalyzed cross-coupling reactions.[1]
Stability: The compound is stable under recommended storage conditions. Long-term exposure to light and moisture should be avoided to prevent gradual degradation. It is a combustible solid but does not present an immediate fire hazard under normal laboratory conditions.[3]
Reactivity and Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous, exothermic reactions.
-
Strong Acids: While generally stable, strong acids can protonate the pyridine nitrogen, altering its reactivity and solubility.
-
Cross-Coupling Reactions: The C-Br bond is highly reactive in palladium-catalyzed reactions. This is not an incompatibility but its primary mode of synthetic utility.
Hazardous Decomposition Products: Upon thermal decomposition, brominated organic compounds can release toxic and corrosive fumes, including hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[7]
Reactivity Profile Visualization
The primary utility of 2-Bromo-3,5-dimethylpyridine lies in its ability to undergo various C-C and C-N bond-forming reactions. The diagram below illustrates its central role as a precursor in major cross-coupling methodologies.
Caption: Reactivity pathways of 2-Bromo-3,5-dimethylpyridine.
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with 2-Bromo-3,5-dimethylpyridine due to its potential hazards.
Step-by-Step Handling Protocol:
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[8]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Wash and dry hands thoroughly after handling.[8]
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider impervious clothing.[8]
-
-
Handling Practices:
-
Avoid formation of dust and aerosols.
-
Do not eat, drink, or smoke in the work area.
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]
-
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, closed container for disposal according to local regulations.[8]
-
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep in a dark place to prevent light-induced degradation.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Section 4: Application in Organic Synthesis - A Case Study
To illustrate its synthetic utility, this section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating biaryl structures.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of 2-Bromo-3,5-dimethylpyridine with an arylboronic acid.
Materials:
-
2-Bromo-3,5-dimethylpyridine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-Bromo-3,5-dimethylpyridine, the arylboronic acid, and potassium phosphate.[10]
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The use of a solid catalyst is preferable as it minimizes exposure and ensures accurate measurement.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.[10]
-
Reaction Execution: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[10] .
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the dried solution and concentrate it under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.[10]
Experimental Workflow Visualization
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Section 5: Hazard Identification and Toxicology
2-Bromo-3,5-dimethylpyridine is classified as hazardous. Understanding its toxicological profile is crucial for risk assessment and mitigation.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[3]
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.
Precautionary Statements (Selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Conclusion
2-Bromo-3,5-dimethylpyridine is a cornerstone reagent in synthetic chemistry, offering a reliable and versatile platform for the construction of complex molecular architectures. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science sectors. While its utility is vast, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge required for its safe and effective use, empowering researchers to leverage its full synthetic potential.
References
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-Bromo-3,5-dimethylpyridine CAS#: 92992-85-3. Retrieved from [Link]
-
CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-3,5-dimethylpyridine 92992-85-3 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 2-Bromo-3,5-dimethylpyridine CAS#: 92992-85-3 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. m.ciop.pl [m.ciop.pl]
- 8. echemi.com [echemi.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. benchchem.com [benchchem.com]
